methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of maleimides. Maleimides are known for their versatile applications in various fields due to their unique chemical structure, which includes an activated double bond and an imide group. This compound is of particular interest in scientific research and industrial applications due to its reactivity and potential biological activities.
Scientific Research Applications
Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
Target of Action
Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as methyl 4-(2,5-dioxopyrrol-1-yl)benzoate, is a derivative of 1H-pyrrole-2,5-diones, commonly referred to as maleimides . Maleimides have been found to exhibit selective inhibitory activity against various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
The compound contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents . It can enter cycloaddition reactions and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, its inhibitory activity against cyclooxygenase can affect the biosynthesis of prostaglandin . Similarly, its interaction with enzyme kinase can influence the intracellular signaling mechanism .
Result of Action
The compound’s action can result in diverse biological activities. For example, derivatives of maleimides have been found to exhibit anticandidiasis and antituberculosis properties . They have also been used to synthesize succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 25°C to 45°C
Reagents: Maleic anhydride, 4-aminobenzoic acid, and methanol for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the activated double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions include various substituted maleimides, hydroquinones, and quinones, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- N-(2-hydroxyethyl)maleimide
- 3-maleimidobenzoic acid chloride
Uniqueness
Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate stands out due to its ester functional group, which can be hydrolyzed to yield the corresponding acid. This additional functional group provides more versatility in chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-(2,5-dioxopyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)8-2-4-9(5-3-8)13-10(14)6-7-11(13)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKOFWQPCQEBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301616 |
Source
|
Record name | methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40349-49-3 |
Source
|
Record name | 40349-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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